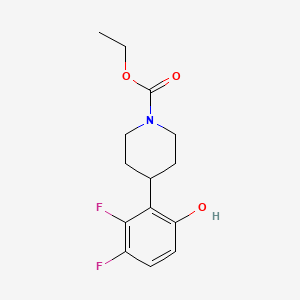

Ethyl 4-(2,3-difluoro-6-hydroxyphenyl)piperidine-1-carboxylate

Description

Ethyl 4-(2,3-difluoro-6-hydroxyphenyl)piperidine-1-carboxylate is a piperidine derivative featuring a 2,3-difluoro-6-hydroxyphenyl substituent and an ethyl carboxylate group. The hydroxyl group on the aromatic ring enhances polarity, while fluorine atoms contribute to lipophilicity and metabolic stability.

Properties

Molecular Formula |

C14H17F2NO3 |

|---|---|

Molecular Weight |

285.29 g/mol |

IUPAC Name |

ethyl 4-(2,3-difluoro-6-hydroxyphenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C14H17F2NO3/c1-2-20-14(19)17-7-5-9(6-8-17)12-11(18)4-3-10(15)13(12)16/h3-4,9,18H,2,5-8H2,1H3 |

InChI Key |

DIBBQWCYHRIZFW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)C2=C(C=CC(=C2F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,3-difluoro-6-hydroxyphenyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Introduction of the Phenyl Ring: The phenyl ring with difluoro and hydroxy substituents can be introduced through electrophilic aromatic substitution reactions.

Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,3-difluoro-6-hydroxyphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.

Reduction: The difluoro groups can be reduced under specific conditions.

Substitution: The phenyl ring can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced phenyl derivatives.

Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-(2,3-difluoro-6-hydroxyphenyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,3-difluoro-6-hydroxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and difluoro groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Piperidine Carboxylates

Key Observations:

The hydroxyl group in the target compound introduces polarity, improving aqueous solubility compared to non-hydroxylated analogs like those in .

Functional Group Contributions: Thiazolidinone Ring (): This moiety is associated with antimicrobial activity due to its electron-deficient structure, which may disrupt bacterial membranes.

Metabolic Stability :

- Trifluoromethyl groups () and fluorine atoms (target compound, ) reduce oxidative metabolism, extending half-life. However, the hydroxyl group in the target compound may increase susceptibility to glucuronidation.

Synthetic Accessibility :

- Piperidine carboxylates are often synthesized via nucleophilic substitution or coupling reactions. The use of SHELX software () for crystallographic refinement is common in confirming their structures, though experimental data for the target compound is lacking.

Notes and Limitations

- Comparisons are inferred from structural analogs.

- Methodological Considerations : SHELX programs () are critical for resolving crystal structures of similar compounds, aiding in SAR (structure-activity relationship) studies.

- Future Directions : Targeted synthesis and characterization (e.g., X-ray diffraction, HPLC profiling) are needed to validate hypothesized properties.

Biological Activity

Ethyl 4-(2,3-difluoro-6-hydroxyphenyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Piperidine Ring : A six-membered saturated nitrogen-containing ring that contributes to the compound's basicity and potential receptor interactions.

- Difluorophenol Moiety : The presence of two fluorine atoms on the aromatic ring significantly influences the compound's electronic properties and biological interactions.

- Carboxylate Group : This functional group may enhance solubility and facilitate interactions with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral properties of various piperidine derivatives. While specific data on this compound is limited, related compounds have demonstrated significant activity against viral infections:

- Mechanism of Action : Compounds similar to this compound have been shown to inhibit viral replication by targeting viral enzymes or host cell receptors. For instance, derivatives with hydroxyl groups exhibit enhanced interaction with viral proteins, potentially leading to decreased viral load in infected cells .

Antitumor Activity

The compound's structure suggests potential antitumor activity, particularly due to the presence of the difluorophenol group. Research indicates that fluorinated compounds can exhibit enhanced binding affinity to certain cancer targets:

- Case Study : A study on related piperidine derivatives reported IC50 values in the low micromolar range against various cancer cell lines, indicating promising antitumor activity . Although specific data on this compound is not available, its structural similarities suggest it may exhibit comparable effects.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular targets due to its piperidine structure.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for viral replication or tumor growth.

- Antioxidant Properties : The hydroxyl group in the structure may confer antioxidant properties, potentially protecting cells from oxidative stress.

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | Antiviral | 10 | Inhibition of viral polymerase |

| Compound B | Antitumor | 5 | Apoptosis induction in cancer cells |

| Compound C | Antioxidant | 15 | Free radical scavenging |

Note: Data for this compound is not directly available but inferred from related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.